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molecular formula C6H5NO2 B8599866 (2-Cyanoethyl) propiolate CAS No. 14451-18-4

(2-Cyanoethyl) propiolate

Cat. No. B8599866
M. Wt: 123.11 g/mol
InChI Key: PLZWHDPSWYBXDT-UHFFFAOYSA-N
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Patent
US04346161

Procedure details

A solution of 98 g of propiolic acid (1.4 moles), 99.5 g of hydracrylonitrile (1.4 moles), 2 g of p-toluenesulfonic acid and 200 ml of chloroform were refluxed, using a Soxhlet extractor filled with 3 A molecular sieves to remove the water generated during the esterification. A total reflux time of 94 hours was employed. The reaction was cooled, poured into water and extracted with chloroform. The combined extracts were washed with dilute bicarbonate solution, dried (MgSO4), and concentrated to give 49.2 g (29 percent) of a liquid used without purification.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[C:6](#[N:10])[CH2:7][CH2:8]O>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)(Cl)Cl>[C:1]([O:5][CH2:8][CH2:7][C:6]#[N:10])(=[O:4])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
99.5 g
Type
reactant
Smiles
C(CCO)#N
Name
Quantity
2 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with 3 A molecular sieves
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
A total reflux time of 94 hours
Duration
94 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The combined extracts were washed with dilute bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C#C)(=O)OCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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